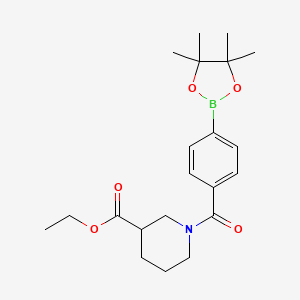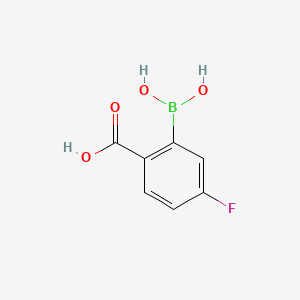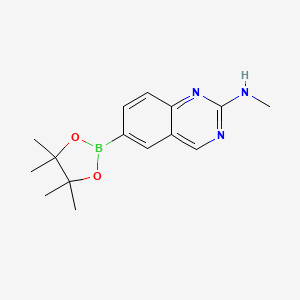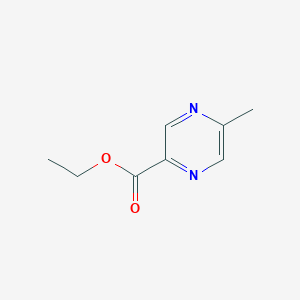
2-(Trifluorometil)pirimidina-4-carboxamida
Descripción general
Descripción
2-(Trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring at the 2-position and a carboxamide group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide typically begins with pyrimidine derivatives and trifluoromethylating agents.
Trifluoromethylation: One common method involves the reaction of pyrimidine with trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a fluoride source.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the trifluoromethylated pyrimidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, followed by amine coupling.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis may be carried out in batch reactors, where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Alternatively, continuous flow chemistry can be employed to enhance efficiency and scalability. This method allows for better control of reaction parameters and can be easily scaled up for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the pyrimidine ring to pyrimidinedione derivatives.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: Substitution reactions at the pyrimidine ring can introduce various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl lithium compounds or Grignard reagents.
Major Products Formed:
Oxidation Products: Pyrimidinediones and other oxidized derivatives.
Reduction Products: Amines derived from the carboxamide group.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethyl)pyrimidine-4-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the carboxamide group can participate in hydrogen bonding interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, modulating their activity and leading to desired biological responses.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)pyrimidine-4-carboxamide is similar to other trifluoromethylated pyrimidines and carboxamides. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
2-(Trifluoromethyl)pyrimidine-5-carboxamide
3-(Trifluoromethyl)pyrimidine-4-carboxamide
4-(Trifluoromethyl)pyrimidine-2-carboxamide
These compounds differ in the position of the trifluoromethyl and carboxamide groups, which can lead to variations in their chemical reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-2-1-3(12-5)4(10)13/h1-2H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNILUATVOCQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590277 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-10-0 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


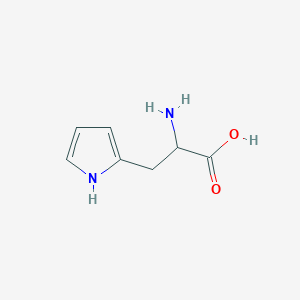

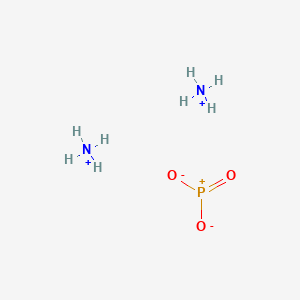
![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
